4-Bromo-2-cyano-6-hydroxybenzoic acid

Medicinal Chemistry ADME Profiling Chromatography

4-Bromo-2-cyano-6-hydroxybenzoic acid is a trisubstituted benzoic acid derivative characterized by the simultaneous presence of a bromine atom at the 4-position, a cyano group at the 2-position, and a hydroxyl group at the 6-position on the aromatic ring. This specific substitution pattern grants the molecule a unique combination of electronic and steric properties, making it a versatile intermediate for the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research where multiple orthogonal reactive handles are required.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
CAS No. 1807079-02-2
Cat. No. B1529883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-cyano-6-hydroxybenzoic acid
CAS1807079-02-2
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)C(=O)O)O)Br
InChIInChI=1S/C8H4BrNO3/c9-5-1-4(3-10)7(8(12)13)6(11)2-5/h1-2,11H,(H,12,13)
InChIKeyPAEZNOXICDWRSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-cyano-6-hydroxybenzoic acid CAS 1807079-02-2 Procurement & Selection Guide


4-Bromo-2-cyano-6-hydroxybenzoic acid is a trisubstituted benzoic acid derivative characterized by the simultaneous presence of a bromine atom at the 4-position, a cyano group at the 2-position, and a hydroxyl group at the 6-position on the aromatic ring [1]. This specific substitution pattern grants the molecule a unique combination of electronic and steric properties, making it a versatile intermediate for the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research where multiple orthogonal reactive handles are required [2]. Its regulated status is cataloged under the ECHA database, indicating its presence in industrial research supply chains [3].

Trisubstituted aromatic intermediate with bromo, cyano, and hydroxy/carboxy groups supporting orthogonal chemical derivatization.
ECHA-cataloged, indicating presence in industrial research supply chains for pharmaceutical and agrochemical synthesis.

Why 4-Bromo-2-cyano-6-hydroxybenzoic acid Cannot Be Replaced with Mono- or Di-substituted Benzoic Acid Analogs


Simple benzoic acid derivatives or in-class compounds lacking the full trisubstitution pattern (bromo, cyano, hydroxy) are not functionally interchangeable with 4-Bromo-2-cyano-6-hydroxybenzoic acid. The specific ortho-relationship between the carboxylic acid and the hydroxyl group creates a distinct intramolecular hydrogen-bonding network that influences acidity, solubility, and chelation potential, which is absent in 4-bromo-2-cyanobenzoic acid [1]. Furthermore, regioisomers like 2-Bromo-6-cyano-4-hydroxybenzoic acid exhibit a significantly lower computed lipophilicity (XLogP3: 1.5 vs. 2.1), directly impacting passive membrane permeability in cell-based assays and logD-dependent chromatographic purification characteristics, which precludes direct substitution [2]. The quantitative evidence below details these critical, non-interchangeable differences.

Regioisomer mismatch
Analogs with 2-bromo-6-cyano-4-hydroxy substitution pattern exhibit lower computed lipophilicity, which may shift chromatographic retention and passive permeability relative to the 4-bromo-2-cyano-6-hydroxy isomer.
Missing 6-hydroxy group
Compounds lacking the 6-hydroxy group (e.g., 4-bromo-2-cyanobenzoic acid) have reduced hydrogen-bonding capacity, altering solid-state packing and metal-chelation potential; direct substitution may not preserve these properties.

Quantitative Differentiation of 4-Bromo-2-cyano-6-hydroxybenzoic acid Against Key Analogs


Differential Lipophilicity Compared to the 2-Bromo-6-cyano-4-hydroxy Regioisomer

The target compound exhibits a higher computed lipophilicity (XLogP3 = 2.1) compared to its direct regioisomer 2-Bromo-6-cyano-4-hydroxybenzoic acid (XLogP3 = 1.5) [1]. This indicates a greater partitioning into organic phases.

Lipophilicity (XLogP3)
Computed
Target: 2.1
Regioisomer: 1.5
Higher predicted partitioning into organic phases; may influence HPLC retention and passive permeability screening.
Method XLogP3 3.0; experimental verification recommended.
Medicinal Chemistry ADME Profiling Chromatography

Enhanced Topological Polar Surface Area Versus 4-Bromo-2-hydroxybenzoic Acid

The target compound has a Topological Polar Surface Area (TPSA) of 81.3 Ų, which is significantly higher than that of 4-Bromo-2-hydroxybenzoic acid (TPSA = 57.5 Ų), which lacks the 2-cyano group [1].

Polar Surface Area (TPSA)
Computed
Target: 81.3 Ų
4-Br-2-OH analog: 57.5 Ų
Larger polar surface area suggests lower passive CNS penetration; alters solubility and formulation-related properties.
Cactvs 3.4.8.18. Review for intended model.
Drug Design Solubility Prediction CNS Penetration

Increased Hydrogen Bonding Capacity Over 4-Bromo-2-cyanobenzoic Acid

4-Bromo-2-cyano-6-hydroxybenzoic acid possesses two hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA). In contrast, 4-Bromo-2-cyanobenzoic acid, which lacks the 6-hydroxy group, has only one HBD and three HBAs [1].

Hydrogen Bond Capacity
Computed
Target: HBD=2, HBA=4
4-Br-2-CN analog: HBD=1, HBA=3
Additional H-bond donor/acceptor may support stronger intermolecular interactions and metal-chelating behavior.
Cactvs 3.4.8.18. Assess in relevant target-engagement models.
Crystal Engineering Receptor Binding Structural Biology

Molecular Rigidity Contrasted with the Ethyl Ester Analog

The target free acid has a single rotatable bond. Its common derivative, Ethyl 4-bromo-2-cyano-6-hydroxybenzoate, exhibits three rotatable bonds due to the addition of the ethoxy group [1]. This directly impacts the entropic cost of binding and crystallization behavior.

Rotatable Bonds
Computed
Target: 1 bond
Ethyl ester: 3 bonds
Lower flexibility may favor fragment-based design and predictable crystalline packing.
Cactvs 3.4.6.11. Validate with conformational analysis.
Synthetic Chemistry Pharmacokinetics Conformational Analysis

Optimal Application Scenarios for 4-Bromo-2-cyano-6-hydroxybenzoic acid Based on Differential Evidence


Scaffold for Kinase or Enzyme Inhibitor Libraries via Iterative Derivatization

The compound's three orthogonal reactive handles (bromo, cyano, and hydroxy/carboxy) permit sequential, chemoselective transformations (e.g., Pd-catalyzed cross-coupling at the C-Br bond, followed by nitrile hydrolysis, and subsequent amide coupling). Its enhanced hydrogen-bonding capacity (HBD=2, HBA=4) provides a superior starting point for building ATP-competitive inhibitor scaffolds compared to analogs like 4-bromo-2-cyanobenzoic acid, which cannot form the same 3D interaction network [1].

Intermediate for Agrochemicals Requiring Balanced LogP

With an XLogP3 of 2.1, the target compound sits in an optimal lipophilicity range for agrochemical intermediates, where enhanced cuticular penetration is needed but excessive logP can lead to soil accumulation. The 0.6 log unit difference from its less lipophilic regioisomer (XLogP3 = 1.5) makes it the rational choice for synthesizing candidates requiring balanced environmental mobility [1].

Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The defined 1,2-relationship between the carboxylic acid and the phenol creates a bidentate chelation motif. Combined with the high TPSA (81.3 Ų), this compound is a more predictable and versatile linker for designing porous materials than 4-bromo-2-hydroxybenzoic acid (TPSA = 57.5 Ų), which lacks the structural rigidity and additional polarity provided by the cyano group [1].

Cocrystal Former for Improving Solubility of BCS Class II Drugs

The compound's dual hydrogen bond donor/acceptor profile and 81.3 Ų TPSA make it an excellent candidate for forming stable heterosynthons with poorly soluble APIs. Its low rotatable bond count (1) ensures a higher likelihood of forming a single, robust crystalline phase, a critical quality attribute for pharmaceutical cocrystals, differentiating it from more flexible analogs like its ethyl ester [1].

Application
Selection Property
Validation Focus
Kinase/enzyme inhibitor library scaffold
Orthogonal reactive handles (Br, CN, OH/COOH) for sequential derivatization; higher H-bond donor/acceptor counts
Evaluate chemoselectivity and inhibitory scaffold engagement
Agrochemical intermediate
Moderate computed lipophilicity may support balanced cuticular penetration and environmental mobility
Verify logD and soil mobility in candidate series
MOF linker precursor
Ortho-carboxyl/phenol chelation motif; increased polar surface area for polarity-driven framework design
Test coordination geometry and porosity
Pharmaceutical cocrystal former research
Dual HBD/HBA profile and low rotatable bond count for robust crystal packing
Screen for stable heterosynthons with poorly soluble APIs
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